2-(1,3-Benzothiazol-2-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

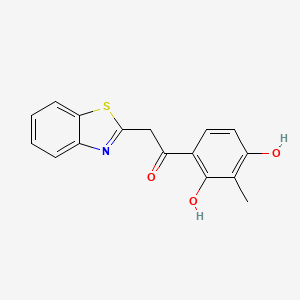

2-(1,3-Benzothiazol-2-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms within a fused benzene and thiazole ring structure. This particular compound features a benzothiazole moiety linked to a dihydroxy-methylphenyl group, making it a unique and potentially valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid under acidic conditions to form 1,3-benzothiazole

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. Large-scale synthesis might use continuous flow reactors or other advanced chemical engineering techniques to ensure consistent quality and efficiency. The choice of solvents, catalysts, and reaction temperatures would be carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The hydroxyl groups on the phenyl ring can be oxidized to form corresponding carbonyl compounds.

Reduction: : The benzothiazole ring can be reduced to form thioamides or other reduced derivatives.

Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole and phenyl rings.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: : Typical reagents include halogens (e.g., bromine, chlorine) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: : Formation of quinones or carboxylic acids.

Reduction: : Production of thioamides or amines.

Substitution: : Introduction of various functional groups such as halides, nitro groups, or alkyl groups.

Scientific Research Applications

Chemistry: : It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: : Its derivatives may exhibit biological activity, making it useful in drug discovery and development.

Medicine: : Potential use in the development of new therapeutic agents, particularly in areas such as anti-inflammatory, antimicrobial, and anticancer treatments.

Industry: : Application in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets and pathways. For example, if used as a drug, it might interact with enzymes or receptors in the body, leading to therapeutic effects. The exact molecular targets and pathways would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

This compound can be compared to other benzothiazole derivatives, which are known for their diverse pharmacological properties. Similar compounds include:

2-Aminobenzothiazole: : Used in the synthesis of various pharmaceuticals.

2-Hydroxybenzothiazole: : Known for its antioxidant properties.

2-Mercaptobenzothiazole: : Used as a vulcanization accelerator in the rubber industry.

Each of these compounds has unique structural features and applications, highlighting the versatility and potential of benzothiazole derivatives.

Biological Activity

The compound 2-(1,3-Benzothiazol-2-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor and antimicrobial properties, along with relevant case studies and research findings.

Chemical Structure

The structure of the compound can be represented as follows:

This structure incorporates a benzothiazole moiety and a substituted phenyl group, which are known to contribute to various biological activities.

Antitumor Activity

Recent studies have indicated that compounds containing benzothiazole derivatives exhibit significant antitumor properties. The mechanism of action often involves the intercalation into DNA or binding to specific sites within the DNA structure, which inhibits cancer cell proliferation.

Key Findings:

- In vitro assays demonstrated that similar compounds showed IC50 values in the low micromolar range against various cancer cell lines, suggesting potent antitumor activity.

- A study involving 2D and 3D cell culture methods revealed that compounds with benzothiazole structures were more effective in inhibiting cell growth compared to their benzimidazole counterparts .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Compounds with similar structures have been tested against a range of bacterial strains.

Research Insights:

- Antimicrobial assays conducted using broth microdilution methods showed promising activity against both Gram-positive and Gram-negative bacteria.

- The presence of hydroxyl groups in the structure is believed to enhance solubility and bioactivity against microbial pathogens .

Case Studies

-

Antitumor Efficacy in Lung Cancer Models

- A study evaluated the antitumor effects of benzothiazole derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner.

- Table 1 summarizes the IC50 values observed in this study:

Compound Cell Line IC50 (μM) Compound A A549 6.26 Compound B HCC827 6.48 Compound C NCI-H358 20.46 -

Antimicrobial Testing Against Pathogens

- Another investigation focused on the antimicrobial efficacy of similar benzothiazole derivatives against Escherichia coli and Staphylococcus aureus. The results showed significant inhibition at concentrations as low as 10 μg/mL.

- Table 2 lists the minimum inhibitory concentrations (MIC) for selected strains:

Bacterial Strain MIC (μg/mL) E. coli 10 S. aureus 15

The biological activity of this compound is largely attributed to its ability to interact with nucleic acids. Benzothiazole derivatives typically bind to DNA through intercalation or groove binding, thereby disrupting replication and transcription processes essential for cell survival.

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S/c1-9-12(18)7-6-10(16(9)20)13(19)8-15-17-11-4-2-3-5-14(11)21-15/h2-7,18,20H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVJYGDMKPYKEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)C(=O)CC2=NC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.